

CAS number and molecular weight of 7-Methyl-3-methyluric acid-d3

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Compound of Interest

Compound Name: 7-Methyl-3-methyluric acid-d3

Cat. No.: B561666

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In-Depth Technical Guide: 7-Methyl-3-methyluric acid-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **7-Methyl-3-methyluric acid-d3**, a crucial analytical standard in metabolic research and drug development, particularly in the study of caffeine metabolism.

Core Compound Data

7-Methyl-3-methyluric acid-d3 is the deuterated form of 7-Methyl-3-methyluric acid, a metabolite of caffeine. The incorporation of deuterium atoms provides a distinct mass signature, making it an ideal internal standard for quantitative analysis by mass spectrometry.

[\[1\]](#)

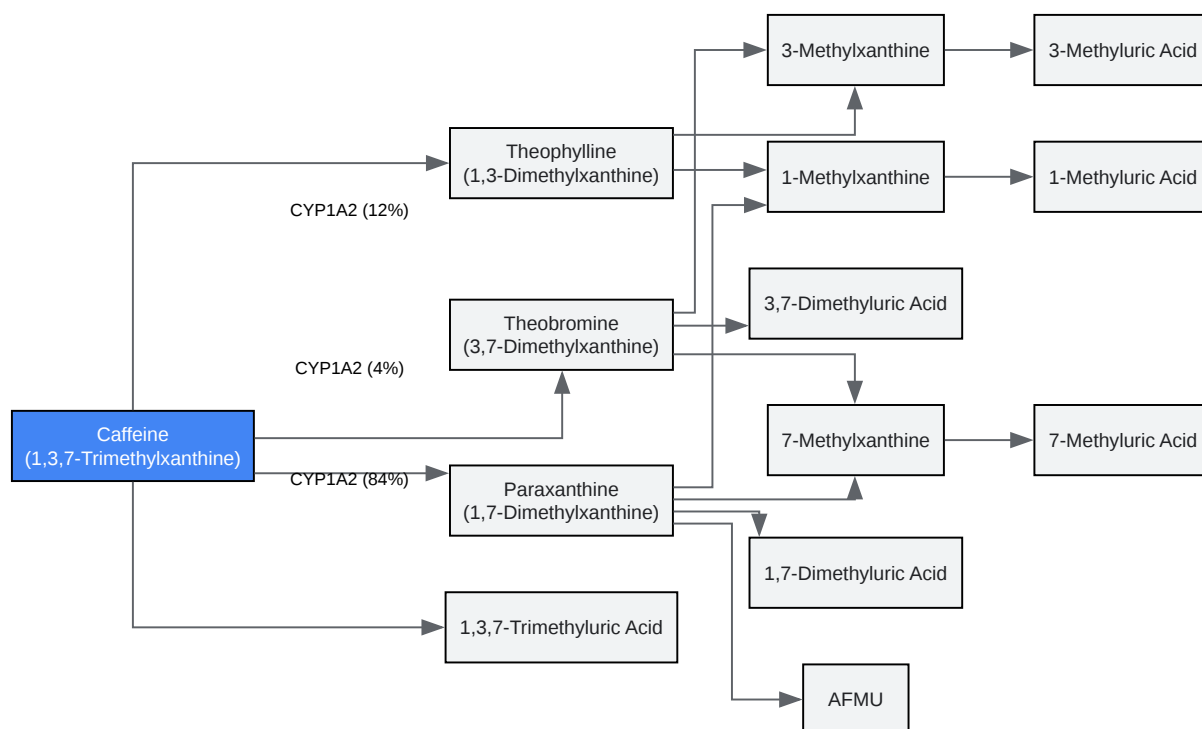
Parameter	Value	Reference
CAS Number	383160-11-0	[2][3][4][5][6]
Molecular Formula	C ₇ D ₃ H ₅ N ₄ O ₃	[2][3]
Molecular Weight	199.18 g/mol	[2][3][5]
Synonyms	7,9-Dihydro-7-methyl-3-(methyl-d3)-1H-purine-2,6,8(3H)-trione; 3,7-Dimethyluric Acid-d3	[5]

Application in Quantitative Analysis

7-Methyl-3-methyluric acid-d3 is primarily utilized as an internal standard in analytical methodologies to ensure the accuracy and precision of the quantification of caffeine and its metabolites in biological matrices.[2] Its application is essential for analytical method development, validation (AMV), and quality control (QC) in both research and regulated environments, such as in Abbreviated New Drug Applications (ANDA).[2] Stable isotope-labeled standards like this one are critical for robust analytical methods, from exploratory research to clinical applications.

Caffeine Metabolism Signaling Pathway

Caffeine undergoes extensive metabolism in the liver, primarily by the cytochrome P450 oxidase enzyme system, with CYP1A2 being the major enzyme involved. The metabolic pathways include a series of demethylations and oxidations to produce various metabolites, including dimethylxanthines, methylxanthines, and methyluric acids. 7-Methyl-3-methyluric acid is one of the terminal metabolites in this pathway.



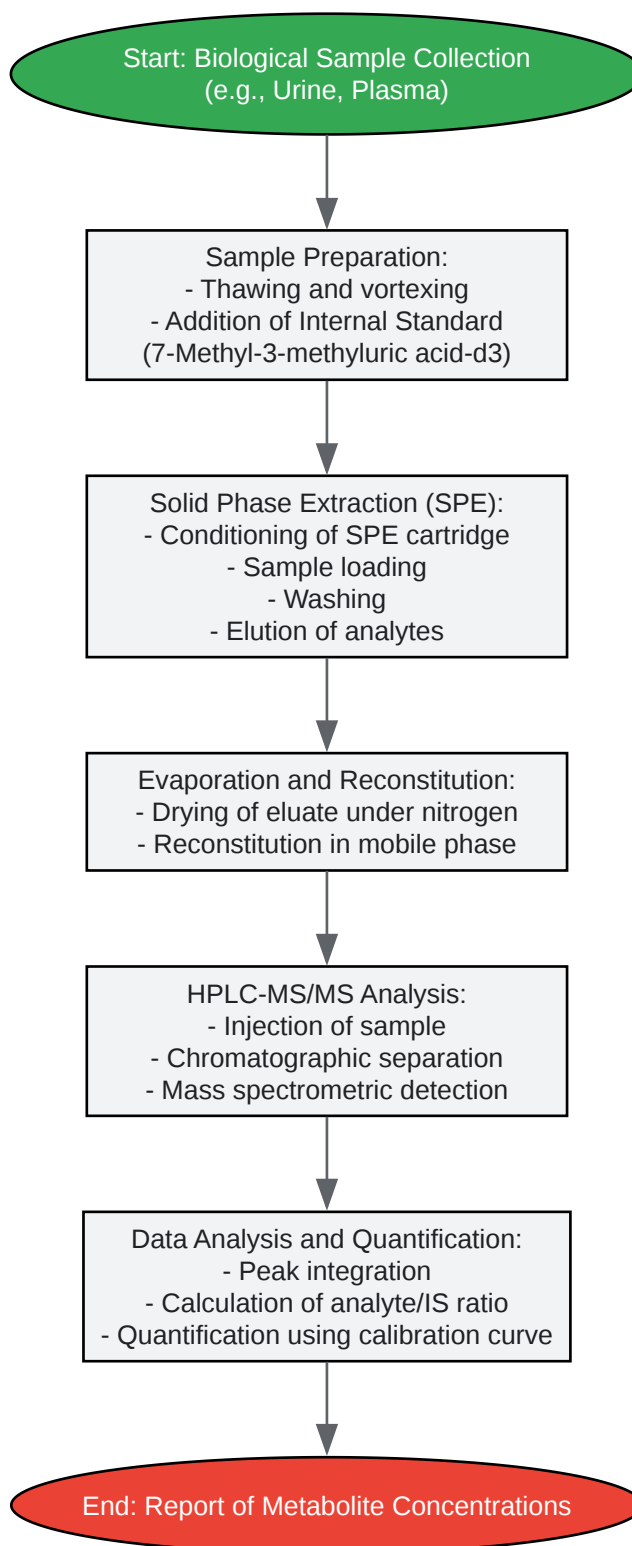
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Caffeine Metabolism Pathway

Experimental Protocols

The following section outlines a general experimental workflow for the quantification of caffeine metabolites in biological samples, such as urine or plasma, using **7-Methyl-3-methyluric acid-d3** as an internal standard. This protocol is based on common methodologies like high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).

Experimental Workflow



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Analytical Workflow for Metabolite Quantification

Detailed Methodologies

1. Sample Preparation:

- Objective: To prepare the biological sample for extraction and analysis.
- Procedure:
 - Thaw frozen biological samples (e.g., urine, plasma) at room temperature.
 - Vortex the samples to ensure homogeneity.
 - Centrifuge the samples to pellet any precipitates.
 - Transfer a precise aliquot of the supernatant to a clean tube.
 - Add a known concentration of the internal standard, **7-Methyl-3-methyluric acid-d3**, to each sample, calibrator, and quality control sample.

2. Solid-Phase Extraction (SPE):

- Objective: To isolate and concentrate the analytes of interest from the biological matrix.
- Procedure:
 - Condition an appropriate SPE cartridge (e.g., Oasis HLB) with methanol followed by water.
 - Load the prepared sample onto the SPE cartridge.
 - Wash the cartridge with a weak solvent to remove interfering substances.
 - Elute the analytes and the internal standard from the cartridge using a suitable organic solvent, such as methanol.

3. Evaporation and Reconstitution:

- Objective: To concentrate the sample and transfer it into a solvent compatible with the analytical instrument.

- Procedure:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen.
 - Reconstitute the dried residue in a specific volume of the initial mobile phase used for the HPLC separation.

4. HPLC-MS/MS Analysis:

- Objective: To separate, detect, and quantify the caffeine metabolites.
- Procedure:
 - Inject the reconstituted sample into the HPLC-MS/MS system.
 - Perform chromatographic separation on a suitable column (e.g., C18) using a gradient elution with a mobile phase typically consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol).
 - Detect the analytes and the internal standard using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.

5. Data Analysis and Quantification:

- Objective: To determine the concentration of each metabolite in the original sample.
- Procedure:
 - Integrate the chromatographic peaks for each analyte and the internal standard.
 - Calculate the peak area ratio of each analyte to the internal standard.
 - Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
 - Determine the concentration of the metabolites in the unknown samples by interpolating their peak area ratios from the calibration curve.

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